1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate, which precisely describes the molecular architecture through systematic naming conventions. This nomenclature reflects the zwitterionic nature of the compound, incorporating both the positively charged imidazolium ring system and the negatively charged acetate functionality. The structural interpretation reveals a five-membered imidazole heterocycle that carries a formal positive charge on one of the nitrogen atoms, specifically the nitrogen atom bearing the carboxymethyl substituent.
The diphosphonate moiety attached to the imidazole ring represents a critical structural feature that significantly influences the compound's chemical behavior and biological activity profile. The 2-hydroxy-2,2-diphosphonoethyl substituent contains two phosphonic acid groups attached to the same carbon atom, creating a geminal diphosphonate configuration that is characteristic of bisphosphonate-related compounds. This structural arrangement provides multiple ionizable functional groups, contributing to the compound's ability to form complex ionic interactions and metal chelation properties.
The inner salt designation in the compound name indicates the presence of both cationic and anionic centers within the same molecule, resulting in an overall neutral charge distribution despite the presence of discrete charged functionalities. The carboxymethyl group attached to one nitrogen atom of the imidazole ring exists in its deprotonated carboxylate form under physiological conditions, while the imidazole nitrogen maintains a positive charge through protonation or alkylation. This structural arrangement creates a stable zwitterionic species that exhibits unique solubility and reactivity characteristics compared to conventional ionic compounds.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C₇H₁₂N₂O₉P₂, representing a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The molecular weight calculations consistently indicate a value of 330.13 grams per mole, which has been verified across multiple analytical sources and reference standards. This molecular weight reflects the substantial contribution of the diphosphonate functionalities, which account for a significant portion of the total molecular mass through the presence of two phosphorus atoms and their associated oxygen substituents.
The elemental composition analysis reveals the predominance of oxygen atoms within the molecular structure, with nine oxygen atoms contributing to various functional groups including phosphonic acids, carboxylic acid, and hydroxyl functionalities. The carbon framework consists of seven carbon atoms that form the backbone structure connecting the imidazole ring system with the various substituent groups. The presence of two nitrogen atoms exclusively within the imidazole heterocycle emphasizes the importance of this ring system in defining the compound's chemical identity and reactivity profile.
| Element | Count | Percentage by Mass | Functional Group Association |
|---|---|---|---|
| Carbon | 7 | 25.46% | Imidazole ring, carboxymethyl, diphosphonoethyl |
| Hydrogen | 12 | 3.66% | All functional groups |
| Nitrogen | 2 | 8.48% | Imidazole ring |
| Oxygen | 9 | 43.63% | Phosphonic acids, carboxylate, hydroxyl |
| Phosphorus | 2 | 18.77% | Diphosphonate group |
The molecular weight determination has been confirmed through multiple analytical techniques and reference standard preparations, with the United States Pharmacopeia providing certified reference material with the identical molecular formula and weight specifications. The precision of these measurements supports the compound's utility as an analytical reference standard for pharmaceutical quality control applications, particularly in the context of zoledronic acid impurity profiling and quantitative analysis.
Synonymous Designations and Registry Identifiers
The compound is recognized under multiple synonymous designations that reflect its various applications and regulatory contexts within pharmaceutical and chemical literature. The primary alternative nomenclature includes [1-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-3-yl]acetate, which emphasizes the structural relationship between the imidazole ring and the acetate functionality. Additional systematic names include 2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate and 1H-Imidazolium, 1-(carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-, inner salt, demonstrating the various approaches to describing the complex molecular architecture.
Within pharmaceutical contexts, the compound is most commonly identified as Zoledronic Acid European Pharmacopoeia Impurity A, reflecting its role as a characterized impurity in zoledronic acid drug substance preparations. This designation has gained widespread acceptance in regulatory and analytical chemistry applications, providing a standardized reference for quality control procedures. Alternative pharmaceutical designations include Zoledronic Acid Impurity 1 and Zoledronic Acid Monohydrate Impurity A, which may refer to specific salt forms or hydration states of the compound.
The Chemical Abstracts Service registry number 1627731-60-5 serves as the definitive identifier for this compound across chemical databases and regulatory documentation. The International Chemical Identifier string InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18) provides a unique structural representation that enables precise identification across computational chemistry applications and database searches. The corresponding International Chemical Identifier Key QQXLOGZAEJWQJK-UHFFFAOYSA-N offers a compressed format for rapid database querying and structure matching procedures.
| Identifier Type | Value | Source Application |
|---|---|---|
| Chemical Abstracts Service Number | 1627731-60-5 | Chemical databases, regulatory filings |
| International Chemical Identifier Key | QQXLOGZAEJWQJK-UHFFFAOYSA-N | Computational chemistry, structure searching |
| Simplified Molecular Input Line Entry System | C1=CN+CC(=O)[O-] | Chemical informatics, structure representation |
| United States Pharmacopeia Catalog Number | 1724849 | Reference standard procurement |
The Simplified Molecular Input Line Entry System representation C1=CN+CC(=O)[O-] provides a linear notation that captures the essential connectivity and charge distribution within the molecular structure. This notation system enables efficient storage and manipulation of structural information within chemical databases and computational modeling applications, supporting both academic research and industrial quality control procedures.
Properties
CAS No. |
1627731-60-5 |
|---|---|
Molecular Formula |
C7H12N2O9P2 |
Molecular Weight |
330.13 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18) |
InChI Key |
QQXLOGZAEJWQJK-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-] |
Canonical SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-] |
Synonyms |
2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; |
Origin of Product |
United States |
Preparation Methods
Carboxymethylation of Imidazole
The synthesis begins with the introduction of a carboxymethyl group onto the imidazole ring. This step typically employs methyl chloroacetate as the alkylating agent under strongly basic conditions. Potassium tert-butoxide or lithium hydride generates the imidazolide anion, which undergoes nucleophilic substitution with methyl chloroacetate to yield 1-(methoxycarbonylmethyl)imidazole.
Critical Parameters :
-
Base Selection : Strong bases (e.g., KOtBu) ensure >99% conversion to the imidazolide anion, reducing di-substitution to <0.5%.
-
Solvent : Anhydrous tetrahydrofuran (THF) facilitates homogeneous reaction conditions.
-
Temperature : Reactions proceed at 20–40°C to balance reaction rate and selectivity.
Post-alkylation, hydrolysis with aqueous HCl converts the methyl ester to the carboxylic acid, yielding 1-(carboxymethyl)imidazole.
Phosphonation to Introduce Diphosphonoethyl Groups
The second critical step involves introducing the 2-hydroxy-2,2-diphosphonoethyl moiety. This is achieved via a phosphonation reaction using phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in a solvent system of propylene carbonate and polyethylene glycol (PEG).
Reaction Scheme :
-
Activation : PCl₃ reacts with H₃PO₃ to generate reactive P(III) intermediates.
-
Nucleophilic Attack : The imidazole’s nitrogen attacks the electrophilic phosphorus species, forming P–N bonds.
-
Hydrolysis : Controlled aqueous hydrolysis converts intermediate phosphite esters to phosphonic acid groups.
Optimized Conditions :
Industrial-Scale Production Strategies
Solvent System Innovations
Large-scale synthesis faces challenges with reaction mixture viscosity, which impedes heat transfer and mixing. The combination of propylene carbonate (a polar aprotic solvent) and PEG (a viscosity modifier) addresses this issue:
-
Propylene Carbonate : Enhances solubility of phosphorous acid and PCl₃.
-
PEG 400–600 : Lowers interfacial tension, enabling efficient stirring even at >500 L batch sizes.
Case Study :
A 2 L reactor charged with 60 g of 1-(carboxymethyl)imidazole, 117 g H₃PO₃, and 196 g PCl₃ in 400 mL PC/PEG (1:1) achieved 92% conversion after 4 hours at 58°C.
Purification and Crystallization
Crude product isolation involves precipitation from water, followed by recrystallization:
-
Acidification : Adjusting pH to 2–3 with HCl precipitates the inner salt.
-
Crystallization : Dissolving the precipitate in hot water and cooling yields >99% pure crystals.
Impurity Profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Diacid derivative | Di-alkylation during step 1 | Use of KOtBu/LiH as base |
| Phosphonate oligomers | Over-phosphonation | Strict stoichiometric control |
Comparative Analysis of Phosphonation Methods
Solvent-Free vs. Solvent-Assisted Approaches
Early methods using neat H₃PO₃/PCl₃ mixtures suffered from poor heat dissipation, leading to side reactions. Solvent-assisted systems improve reproducibility:
| Metric | Solvent-Free | PC/PEG System |
|---|---|---|
| Reaction Time | 8–10 hours | 4–5 hours |
| Yield | 65–70% | 85–92% |
| Purity | 85–90% | 98–99% |
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of advanced materials, such as catalysts and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazolium core can form strong ionic and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally analogous imidazolium salts and bisphosphonates (Table 1).
Table 1: Structural Comparison of Key Compounds
*Note: Molecular formula estimated based on structural similarity to Zoledronic Acid Related Compound B .
Key Differences:
- Phosphonate vs.
- Zwitterionic Nature : The inner salt structure eliminates the need for external counterions (e.g., chloride in HO2CC1MImCl), enhancing solubility in polar solvents compared to ionic liquids with halide counterions .
Pharmacological and Material Properties
Bone Affinity and Chelation:
- The 2-hydroxy-2,2-diphosphonoethyl group confers strong calcium chelation, similar to zoledronate, but with enhanced steric bulk that may reduce renal toxicity .
- Compared to non-phosphorylated imidazolium salts (e.g., HO2CC1MImCl), the phosphonate groups enable selective binding to hydroxyapatite in bone tissue, a critical feature for osteoporosis drugs .
Solubility and Stability:
- The inner salt form improves aqueous solubility relative to sodium salts of bisphosphonates (e.g., zoledronate disodium), which require pH adjustment for stability .
- Surfactant-like imidazolium salts (e.g., disodium lauroamphodiacetate in ) exhibit lower thermal stability due to their long alkyl chains, whereas the target compound’s compact structure enhances stability under physiological conditions.
Biological Activity
Chemical Structure and Properties
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt is a complex organic compound that features an imidazolium ring substituted with carboxymethyl and diphosphonate groups. This structure contributes to its unique chemical properties and potential biological activities.
Biological Activity
1. Antimicrobial Properties
Research indicates that imidazolium salts exhibit significant antimicrobial activity. The presence of the diphosphonate moiety enhances this activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents.
2. Anti-inflammatory Effects
Imidazolium derivatives have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
3. Anticancer Activity
Some studies suggest that imidazolium salts may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Activity
In a study examining various imidazolium salts, it was found that those with diphosphonate groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to non-substituted imidazolium salts.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Imidazolium Salt A | 32 | 64 |
| 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium | 16 | 32 |
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of imidazolium compounds demonstrated that treatment with these compounds reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. The study highlighted the potential use of such compounds in managing chronic inflammatory diseases.
Research Findings
Recent research has focused on synthesizing novel derivatives of imidazolium salts to enhance their biological activities. Modifications to the side chains have been shown to affect both solubility and biological efficacy. For instance, increasing the hydrophilicity of these compounds often results in improved bioavailability and reduced toxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium inner salt?
A common approach involves refluxing precursors in acidic media. For example, analogous imidazolium salts are synthesized by reacting substituted imidazoles with electrophilic reagents (e.g., sodium acetate in acetic acid) under reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometry and reaction time can optimize yield. Phosphonylation of the hydroxyethyl group may require protection/deprotection strategies to avoid side reactions.
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
Use a combination of spectroscopic methods:
- 1H/13C NMR : Confirm substitution patterns on the imidazolium ring and phosphonate groups. Peaks near δ 3.5–4.5 ppm typically indicate carboxymethyl and hydroxyethyl protons .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental analysis : Verify C, H, N, and P content to assess purity.
Q. What are the key stability considerations for this compound in aqueous solutions?
The inner salt structure enhances solubility but may lead to hydrolysis under extreme pH. Stability studies should monitor:
- pH dependence : Use buffered solutions (pH 4–9) and track decomposition via HPLC or UV-Vis spectroscopy.
- Temperature effects : Accelerated aging at 40–60°C can predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biomolecular interactions?
Density Functional Theory (DFT) calculations can:
Q. What experimental strategies resolve contradictions in reported spectroscopic data for similar imidazolium salts?
Discrepancies in NMR or IR spectra may arise from solvent effects or counterion interactions. To address this:
- Standardize conditions : Use deuterated solvents (e.g., D2O, DMSO-d6) and control temperature .
- Cross-validate with X-ray crystallography : Single-crystal structures provide definitive bond-length and angle data .
- Replicate literature methods : Compare your results with peer-reviewed protocols to identify procedural variations .
Q. How can this compound be functionalized for applications in metal coordination or biosensing?
- Phosphonate modification : React with metal ions (e.g., Ca²⁺, Fe³⁺) to form stable complexes; monitor via titration calorimetry (ITC) .
- Carboxymethyl activation : Couple with biomolecules (e.g., peptides) using EDC/NHS chemistry, confirmed by MALDI-TOF .
Data Contradiction Analysis
Q. Example Table: Comparison of Synthetic Yields for Analogous Imidazolium Salts
| Precursor | Reaction Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Formyl-1H-indole | 3 | Acetic acid | 72 | |
| 2-Aminothiazol-4(5H)-one | 5 | DMF | 68 |
Key Insight : Longer reaction times in polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered derivatives.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
